molecular formula C14H10FN3O2S B2932241 1,5-Diphenyl-1,2,4-triazole-3-sulfonyl fluoride CAS No. 2402829-16-5

1,5-Diphenyl-1,2,4-triazole-3-sulfonyl fluoride

Cat. No.: B2932241
CAS No.: 2402829-16-5
M. Wt: 303.31
InChI Key: GXFQSESKRPXMPA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,5-Diphenyl-1,2,4-triazole-3-sulfonyl fluoride is a chemical compound with the molecular formula C14H10FN3O2S. It is a member of the triazole family, which is known for its diverse biological and chemical properties. This compound is characterized by the presence of a sulfonyl fluoride group attached to a triazole ring, which is further substituted with phenyl groups at the 1 and 5 positions. The unique structure of this compound makes it a valuable compound in various scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

1,5-Diphenyl-1,2,4-triazole-3-sulfonyl fluoride can be synthesized through a multi-step process involving the cyclization of appropriate precursors. One common method involves the reaction of phenylhydrazine with a suitable aldehyde to form a hydrazone intermediate. This intermediate is then subjected to cyclization with a sulfonyl fluoride reagent under controlled conditions to yield the desired triazole compound. The reaction typically requires the use of a base, such as triethylamine, and a solvent, such as dichloromethane, to facilitate the cyclization process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems allows for precise control over reaction parameters, such as temperature, pressure, and reagent concentrations, ensuring consistent product quality. Additionally, purification techniques, such as recrystallization and chromatography, are employed to isolate the pure compound from reaction mixtures.

Chemical Reactions Analysis

Types of Reactions

1,5-Diphenyl-1,2,4-triazole-3-sulfonyl fluoride undergoes various chemical reactions, including:

    Substitution Reactions: The sulfonyl fluoride group can be substituted with nucleophiles, such as amines or alcohols, to form sulfonamide or sulfonate derivatives.

    Oxidation Reactions: The phenyl groups can undergo oxidation to form corresponding phenol derivatives.

    Reduction Reactions: The triazole ring can be reduced under specific conditions to yield dihydrotriazole derivatives.

Common Reagents and Conditions

    Substitution Reactions: Nucleophiles like amines or alcohols in the presence of a base (e.g., triethylamine) and a solvent (e.g., dichloromethane).

    Oxidation Reactions: Oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride.

Major Products Formed

    Sulfonamide Derivatives: Formed from substitution reactions with amines.

    Sulfonate Derivatives: Formed from substitution reactions with alcohols.

    Phenol Derivatives: Formed from oxidation reactions of phenyl groups.

    Dihydrotriazole Derivatives: Formed from reduction reactions of the triazole ring.

Scientific Research Applications

1,5-Diphenyl-1,2,4-triazole-3-sulfonyl fluoride has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: Employed in the study of enzyme inhibition, particularly for enzymes that interact with sulfonyl fluoride groups.

    Medicine: Investigated for its potential as an anti-inflammatory and anticancer agent due to its ability to inhibit specific enzymes involved in these processes.

    Industry: Utilized in the development of new materials with unique properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 1,5-Diphenyl-1,2,4-triazole-3-sulfonyl fluoride involves its interaction with specific molecular targets, primarily enzymes. The sulfonyl fluoride group is known to form covalent bonds with the active sites of enzymes, leading to their inhibition. This inhibition can disrupt various biochemical pathways, resulting in the compound’s observed biological effects. The phenyl groups and triazole ring contribute to the compound’s overall stability and binding affinity to its targets.

Comparison with Similar Compounds

Similar Compounds

    1,5-Diphenyl-1,2,4-triazole-3-sulfonyl chloride: Similar structure but with a sulfonyl chloride group instead of a sulfonyl fluoride group.

    1,5-Diphenyl-1,2,4-triazole-3-sulfonamide: Contains a sulfonamide group instead of a sulfonyl fluoride group.

    1,5-Diphenyl-1,2,4-triazole-3-sulfonate: Contains a sulfonate group instead of a sulfonyl fluoride group.

Uniqueness

1,5-Diphenyl-1,2,4-triazole-3-sulfonyl fluoride is unique due to its sulfonyl fluoride group, which imparts distinct reactivity and stability compared to its analogs. The presence of the sulfonyl fluoride group allows for specific interactions with enzyme active sites, making it a valuable tool in biochemical research and drug development.

Properties

IUPAC Name

1,5-diphenyl-1,2,4-triazole-3-sulfonyl fluoride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10FN3O2S/c15-21(19,20)14-16-13(11-7-3-1-4-8-11)18(17-14)12-9-5-2-6-10-12/h1-10H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXFQSESKRPXMPA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NC(=NN2C3=CC=CC=C3)S(=O)(=O)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10FN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.